Anti-Fibrotic Activity: Ac-SDKP vs. Thymosin β4
In a head‑to‑head comparative study, Ac‑SDKP (Goralatide) demonstrated significantly greater anti‑fibrotic potential than full‑length thymosin β4 (Tβ4) in a bleomycin‑induced mouse model of lung fibrosis. While Tβ4 provided initial protection against inflammation and early fibrosis at 7 days, it failed to prevent fibrosis at later time points (14 and 21 days) [1]. In vitro, Ac‑SDKP significantly inhibited TGF‑β‑induced α‑SMA and collagen expression in primary human lung fibroblasts isolated from idiopathic pulmonary fibrosis (IPF) patients, whereas Tβ4's anti‑proliferative effects were less pronounced [1]. The authors concluded that Ac‑SDKP may have greater potential as an anti‑fibrotic agent in the lung compared to Tβ4 [1].
| Evidence Dimension | Prevention of bleomycin-induced lung fibrosis in vivo |
|---|---|
| Target Compound Data | Ac-SDKP: Significant inhibition of TGF-β-induced α-SMA and collagen expression; protected at early and late stages |
| Comparator Or Baseline | Thymosin β4 (Tβ4): Failed to prevent fibrosis at 14 and 21 days post-bleomycin |
| Quantified Difference | Ac-SDKP provided sustained anti-fibrotic effect; Tβ4's effect was transient and lost by day 14 |
| Conditions | CD1 mouse model of bleomycin-induced lung fibrosis; primary human lung fibroblasts from IPF patients |
Why This Matters
This direct comparative evidence supports the selection of Ac‑SDKP over full‑length Tβ4 for research focused on sustained anti‑fibrotic interventions.
- [1] Conte E, et al. Effects of thymosin β4 and its N-terminal fragment Ac-SDKP on TGF-β-treated human lung fibroblasts and in the mouse model of bleomycin-induced lung fibrosis. Expert Opin Biol Ther. 2015;15 Suppl 1:S211-21. PMID: 26098610. View Source
